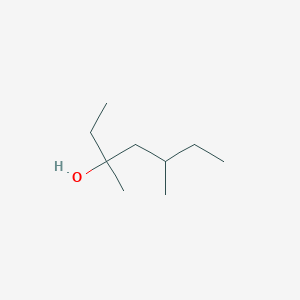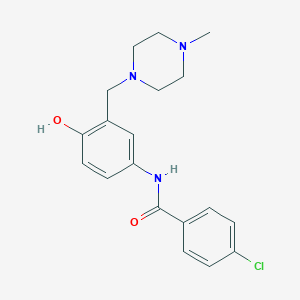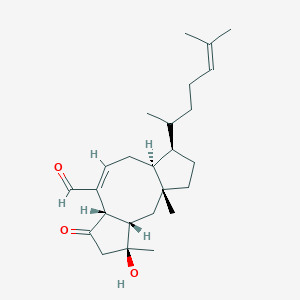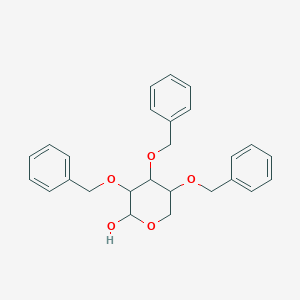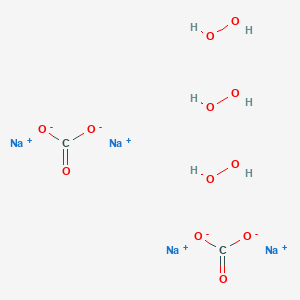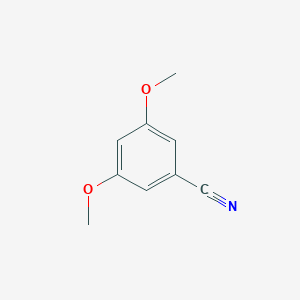
Tris(2,4,4-trimethylpentyl)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4,4-trimethylpentyl)aluminium, also known as TMA or TMA-3, is an organoaluminium compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA is a highly reactive compound that can be synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Tris(2,4,4-trimethylpentyl)aluminium is not fully understood, but it is believed to react with various organic compounds through nucleophilic addition reactions. Tris(2,4,4-trimethylpentyl)aluminium can also act as a Lewis acid, accepting electron pairs from other molecules.
Effets Biochimiques Et Physiologiques
Tris(2,4,4-trimethylpentyl)aluminium has been studied for its biochemical and physiological effects, including its potential toxicity. It has been found to be toxic to cells in vitro and has been shown to induce apoptosis in various cell lines. Tris(2,4,4-trimethylpentyl)aluminium has also been found to be toxic to aquatic organisms, including fish and crustaceans.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(2,4,4-trimethylpentyl)aluminium has several advantages for use in laboratory experiments, including its high reactivity and versatility in organic synthesis. However, Tris(2,4,4-trimethylpentyl)aluminium is also highly reactive and can be dangerous if not handled properly. It is also a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Tris(2,4,4-trimethylpentyl)aluminium, including its potential use as a catalyst for various reactions and its use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium could also be studied further for its potential toxicity and environmental impact. Further research could also explore the use of Tris(2,4,4-trimethylpentyl)aluminium in the development of new materials and technologies.
In conclusion, Tris(2,4,4-trimethylpentyl)aluminium is a highly reactive and versatile organoaluminium compound that has potential applications in organic synthesis and as a catalyst for various reactions. While it has been studied extensively for its biochemical and physiological effects, more research is needed to fully understand its mechanisms of action and potential applications.
Méthodes De Synthèse
Tris(2,4,4-trimethylpentyl)aluminium can be synthesized through various methods, including the reaction of trimethylaluminium with 2,4,4-trimethylpentene or the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide. The latter method is the most commonly used and involves the reaction of aluminium chloride with 2,4,4-trimethylpentylmagnesium bromide in anhydrous diethyl ether.
Applications De Recherche Scientifique
Tris(2,4,4-trimethylpentyl)aluminium has been studied extensively for its potential applications in organic synthesis and as a catalyst for various reactions. It has also been studied for its potential use as a precursor for the synthesis of other organoaluminium compounds. Tris(2,4,4-trimethylpentyl)aluminium has been found to be highly reactive and can react with various organic compounds, making it a versatile compound for use in organic synthesis.
Propriétés
Numéro CAS |
16216-31-2 |
|---|---|
Nom du produit |
Tris(2,4,4-trimethylpentyl)aluminium |
Formule moléculaire |
C24H51Al |
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
tris(2,4,4-trimethylpentyl)alumane |
InChI |
InChI=1S/3C8H17.Al/c3*1-7(2)6-8(3,4)5;/h3*7H,1,6H2,2-5H3; |
Clé InChI |
XZIKSWMNFLIAQP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
SMILES canonique |
CC(CC(C)(C)C)C[Al](CC(C)CC(C)(C)C)CC(C)CC(C)(C)C |
Autres numéros CAS |
16216-31-2 |
Pictogrammes |
Flammable; Corrosive |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



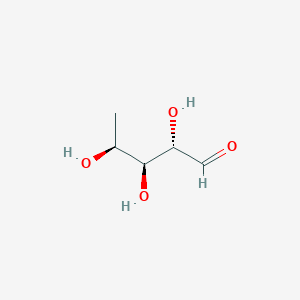
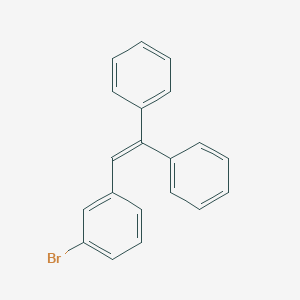
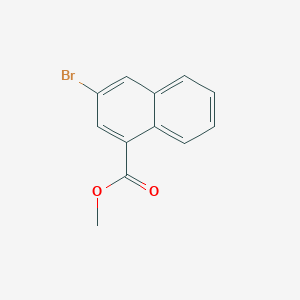
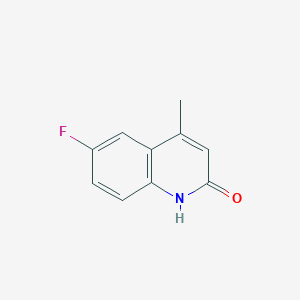
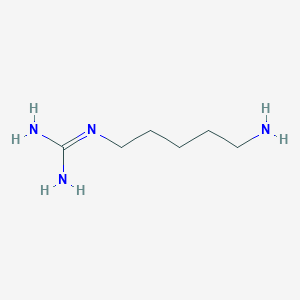
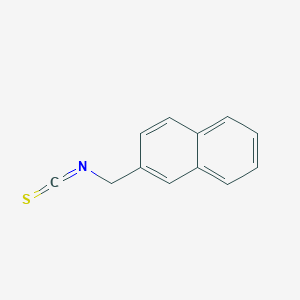
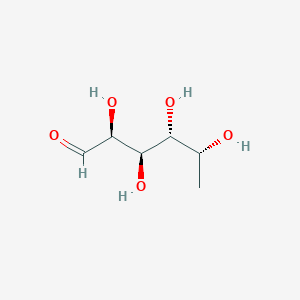
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
